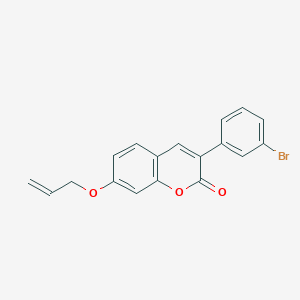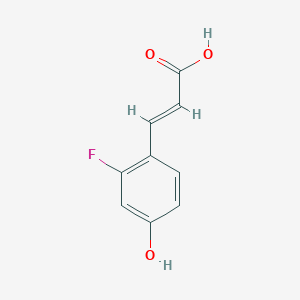
7-Allyloxy-3(3'-bromophenyl)coumarin
Vue d'ensemble
Description
7-Allyloxy-3(3’-bromophenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 7-Allyloxy-3(3’-bromophenyl)coumarin includes a coumarin core with an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyloxy-3(3’-bromophenyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde.
Formation of Coumarin Core: The coumarin core is formed through a condensation reaction between 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde in the presence of a base such as triethylamine and a dehydrating agent like acetic anhydride.
Industrial Production Methods
Industrial production methods for 7-Allyloxy-3(3’-bromophenyl)coumarin may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Allyloxy-3(3’-bromophenyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other groups through reactions such as Suzuki cross-coupling, Miyaura borylation, and Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Miyaura Borylation: Palladium catalysts, bis(pinacolato)diboron, and bases.
Buchwald-Hartwig Amination: Palladium catalysts, amines, and bases.
Major Products
The major products formed from these reactions depend on the specific substituents introduced at the 3-position of the phenyl ring. For example, Suzuki cross-coupling can introduce various aryl groups, while Buchwald-Hartwig amination can introduce different amine groups.
Applications De Recherche Scientifique
7-Allyloxy-3(3’-bromophenyl)coumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, anticancer, and antimicrobial agent
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving coumarins.
Industrial Applications: The compound is utilized in the development of dyes and as a building block for more complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-Allyloxy-3(3’-bromophenyl)coumarin involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylcoumarins: These compounds have a phenyl group at the 3-position of the coumarin core and are known for their diverse biological activities.
7-Hydroxycoumarins: These compounds have a hydroxy group at the 7-position and are widely studied for their antioxidant and anti-inflammatory properties.
Uniqueness
7-Allyloxy-3(3’-bromophenyl)coumarin is unique due to the presence of both an allyloxy group at the 7-position and a bromophenyl group at the 3-position. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other coumarin derivatives.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-2-8-21-15-7-6-13-10-16(18(20)22-17(13)11-15)12-4-3-5-14(19)9-12/h2-7,9-11H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMYNTXZBOIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3042982.png)
![6-Iodo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)









